molecular formula C12H8F2 B1610786 3,4-Difluoro-1,1'-biphenyl CAS No. 67277-33-2

3,4-Difluoro-1,1'-biphenyl

Cat. No. B1610786
CAS RN: 67277-33-2
M. Wt: 190.19 g/mol
InChI Key: PJJANBBRYLUXRA-UHFFFAOYSA-N
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Description

3,4-Difluoro-1,1’-biphenyl is a chemical compound with the molecular formula C12H8F2 and a molecular weight of 190.19 . It is also known as 3’,4’-Difluoro [1,1’-biphenyl]-4-amine . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-1,1’-biphenyl consists of two benzene rings linked together with two fluorine atoms attached to the carbon atoms at the 3rd and 4th positions . The InChI code for this compound is 1S/C12H8F2/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2 .


Physical And Chemical Properties Analysis

3,4-Difluoro-1,1’-biphenyl has a molecular weight of 190.19 g/mol . The compound is stable in redox reactions . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Liquid Crystal Applications :

    • Terphenyls and biphenyl systems with 2,3-difluoro substituents, including 3,4-Difluoro-1,1'-biphenyl analogs, are used in liquid crystal technology. These compounds exhibit low-melting liquid crystal phases and are excellent for hosting ferroelectric systems. Their nematic character makes them useful for electrically controlled birefringence (ECB) devices (Gray, Hird, Lacey, & Toyne, 1989).
  • Electrolyte Additives for Batteries :

    • Difluoro-1-alkenes, structurally related to this compound, have been studied as electrolyte additives in lithium-ion batteries. These additives contribute to the formation of a solid electrolyte interphase (SEI) on both the cathode and anode, enhancing cycle performance and stability (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
  • Synthesis Methods :

    • Various synthesis methods for creating this compound and related compounds are documented, providing foundational techniques for producing these chemicals for diverse applications (Yuan-bin, 2005).
  • Spectroscopic Studies :

    • Studies on 4,4′-Difluorobiphenyl-d8, a closely related compound, provide insights into the vibrational spectra and structural details of biphenyl compounds. This research aids in understanding the molecular behavior of difluorobiphenyls in different states (Pulham & Steele, 1984).
  • Nonlinear Optical Properties :

    • Fluorinated terphenyl compounds, including derivatives of this compound, have been explored for their nonlinear optical properties. They show significant potential in third-order nonlinear optical applications, suggesting uses in optoelectronics (Adeel et al., 2021).
  • Rotational Energy Studies :

    • Research on twist angles and rotational energy barriers of substituted biphenyls, including difluoro compounds, provides valuable data for understanding their molecular dynamics and potential applications in molecular devices (Grein, 2002).

properties

IUPAC Name

1,2-difluoro-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJANBBRYLUXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515443
Record name 3,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67277-33-2
Record name 3,4-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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